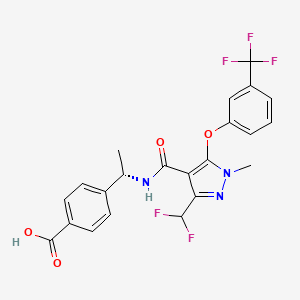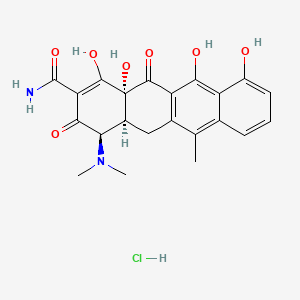
烯肟菌胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enoxastrobin is a synthetic fungicide belonging to the strobilurin class of compounds. It is primarily used to control fungal diseases such as leaf blotch, leaf rust, and powdery mildew on crops like wheat, cucumbers, tomatoes, and grapes . The compound is characterized by its methyl ester structure, specifically the methyl ester of (2E)-2-{2-[(E)-{(3E)-4-(4-chlorophenyl)but-3-en-2-ylidene}amino}oxy]methyl]phenyl}-3-methoxyprop-2-enoic acid .
科学研究应用
Enoxastrobin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of strobilurin fungicides and their derivatives.
Biology: Enoxastrobin is used to investigate the mechanisms of fungal resistance and the development of new antifungal agents.
Medicine: Research is ongoing to explore the potential of enoxastrobin and its derivatives as therapeutic agents for fungal infections.
作用机制
Target of Action
Enoxastrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration. By inhibiting this complex, Enoxastrobin disrupts the normal functioning of the fungi, leading to their death .
Mode of Action
Enoxastrobin acts as a Quinone Outside Inhibitor (QoI) . It binds to the cytochrome-bc1 complex, specifically at the ubiquinol oxidizing site. This binding inhibits the complex, disrupting the electron transport chain and halting cellular respiration . This leads to the death of the fungi, thereby exerting its fungicidal effect .
Biochemical Pathways
The primary biochemical pathway affected by Enoxastrobin is the electron transport chain . By inhibiting the cytochrome-bc1 complex, Enoxastrobin disrupts the flow of electrons within this chain. This disruption prevents the fungi from producing ATP, the energy currency of the cell, leading to energy depletion and eventual death of the fungi .
Result of Action
The primary result of Enoxastrobin’s action is the death of the fungi . By inhibiting the cytochrome-bc1 complex and disrupting the electron transport chain, Enoxastrobin depletes the fungi’s energy reserves, leading to their death . This makes Enoxastrobin effective in controlling various fungal diseases.
生化分析
Biochemical Properties
Enoxastrobin acts as a mitochondrial cytochrome-bc1 complex inhibitor . This means that it interacts with the enzymes of the mitochondrial cytochrome-bc1 complex, inhibiting their function. The nature of these interactions is typically inhibitory, preventing the enzymes from carrying out their normal biochemical reactions .
Cellular Effects
The primary cellular effect of Enoxastrobin is the inhibition of fungal growth. By inhibiting the mitochondrial cytochrome-bc1 complex, Enoxastrobin disrupts the normal metabolic processes of the fungal cells, leading to their death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Enoxastrobin exerts its effects at the molecular level primarily through its interaction with the mitochondrial cytochrome-bc1 complex . It binds to this complex, inhibiting its function and disrupting the electron transport chain. This leads to a decrease in ATP production, which is crucial for cell survival .
Temporal Effects in Laboratory Settings
The effects of Enoxastrobin over time in laboratory settings are not well-documented. Like most fungicides, it is likely that Enoxastrobin remains stable under normal storage conditions. Long-term effects on cellular function would primarily be seen in the form of continued inhibition of fungal growth .
Dosage Effects in Animal Models
Currently, there is no available data on the effects of Enoxastrobin in animal models. As a fungicide, Enoxastrobin is primarily used in agricultural settings and is not typically studied in animal models .
Metabolic Pathways
Enoxastrobin is involved in the electron transport chain pathway within the mitochondria, where it inhibits the cytochrome-bc1 complex . This complex is a crucial component of the electron transport chain, and its inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production .
Transport and Distribution
As a small molecule, it is likely that Enoxastrobin can diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
Enoxastrobin is localized to the mitochondria within cells, where it interacts with the cytochrome-bc1 complex . This subcellular localization is crucial for its function as a fungicide, as it allows Enoxastrobin to directly interact with and inhibit the enzymes of the electron transport chain .
准备方法
Synthetic Routes and Reaction Conditions
Enoxastrobin is synthesized through a series of chemical reactions involving the formation of an enoate ester. The key steps include the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base to form the corresponding enoate ester. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently converted to the oxime ether using methanol and a base .
Industrial Production Methods
Industrial production of enoxastrobin involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The process typically involves large-scale batch reactions followed by purification steps such as crystallization and filtration to obtain the final product .
化学反应分析
Types of Reactions
Enoxastrobin undergoes several types of chemical reactions, including:
Oxidation: Enoxastrobin can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: Enoxastrobin can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of enoxastrobin, as well as substituted products where the chlorophenyl group is replaced by other functional groups .
相似化合物的比较
Enoxastrobin is compared with other strobilurin fungicides such as azoxystrobin and kresoxim-methyl. While all these compounds share a similar mode of action, enoxastrobin is unique due to its specific structural features, such as the presence of a chlorophenyl group and an oxime ether moiety . These structural differences contribute to its distinct antifungal spectrum and efficacy .
List of Similar Compounds
- Azoxystrobin
- Kresoxim-methyl
- Pyraclostrobin
- Trifloxystrobin
属性
CAS 编号 |
238410-11-2 |
|---|---|
分子式 |
C22H22ClNO4 |
分子量 |
399.9 g/mol |
IUPAC 名称 |
methyl (E)-2-[2-[[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3/b9-8+,21-15+,24-16- |
InChI 键 |
VMNULHCTRPXWFJ-GORHOJJASA-N |
SMILES |
CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl |
手性 SMILES |
C/C(=N/OCC1=CC=CC=C1/C(=C\OC)/C(=O)OC)/C=C/C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Enoxastrobin. |
产品来源 |
United States |
Q1: What is the primary mechanism of action for Enestroburin?
A1: Enestroburin belongs to the strobilurin class of fungicides. It works by inhibiting mitochondrial respiration in fungi. [, , , , ] Specifically, it blocks electron transfer at the Qo site of the cytochrome bc1 complex, disrupting energy production and ultimately leading to fungal cell death.
Q2: Does Enestroburin affect mammalian cells?
A2: Enestroburin shows high selectivity towards fungal cells. Its target, the Qo site of the cytochrome bc1 complex, differs significantly in fungi compared to mammals, making it less likely to interfere with mammalian mitochondrial respiration. [, , ]
Q3: What is the molecular formula and weight of Enestroburin?
A3: The molecular formula of Enestroburin is C20H27NO4, and its molecular weight is 345.43 g/mol. [, ]
Q4: What spectroscopic data are available for Enestroburin?
A4: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural characterization of Enestroburin and its isomers. [, , ] These techniques provide information about the compound's structure, functional groups, and fragmentation patterns.
Q5: How stable is Enestroburin under different environmental conditions?
A5: Studies show that Enestroburin degrades relatively quickly in the environment, with half-lives in soil ranging from 6.13 to 11.09 days, depending on factors like soil type and environmental conditions. [, ] In apples, the half-life ranges from 2.91 to 7.74 days. [] This relatively rapid degradation suggests it is less likely to accumulate in the environment compared to more persistent pesticides.
Q6: What formulations of Enestroburin are available commercially?
A6: Enestroburin is available in various formulations, including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), Wettable Powders (WP), Water Dispersible Granules (WG), and mixtures with other fungicides. [, , , , ] Each formulation offers different advantages in terms of handling, application, and efficacy.
Q7: What is the efficacy of Enestroburin against various plant pathogens?
A8: Enestroburin exhibits a broad spectrum of activity against fungal pathogens, effectively controlling diseases caused by Ascomycetes, Basidiomycetes, Deuteromycetes, Mastigomycetes, and Zygomycetes. [, , ] Field trials demonstrate its efficacy against various diseases, including Chinese cabbage downy mildew, potato late blight, cucumber powdery mildew, and wheat powdery mildew. [, , , ]
Q8: Is there any evidence of resistance development to Enestroburin?
A10: Although initially no resistant isolates were found in early studies, [] continuous use of any single-site fungicide like Enestroburin can lead to resistance development. [, ] Therefore, employing strategies such as alternating with fungicides having different modes of action is crucial to delay resistance development.
Q9: What analytical methods are employed for detecting and quantifying Enestroburin residues?
A12: Common methods for analyzing Enestroburin residues in various matrices like crops and soil include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or UV detection for sensitive and selective quantification. [, , , ]
Q10: What are the maximum residue limits (MRLs) for Enestroburin in food products?
A13: MRLs for Enestroburin vary depending on the specific crop and country. [, ] Regulatory bodies like the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA) set MRLs based on toxicological data and good agricultural practices to ensure consumer safety.
Q11: Are there any strategies to minimize the environmental impact of Enestroburin?
A15: Integrated Pest Management (IPM) strategies, which emphasize preventative measures and judicious pesticide use, can help minimize the overall environmental impact of Enestroburin and other pesticides. [] These strategies aim to balance effective pest control with environmental protection.
Q12: What are some areas of ongoing research related to Enestroburin?
A16: Ongoing research focuses on understanding resistance mechanisms, developing novel formulations with improved efficacy and environmental profiles, and exploring its potential use in combination with other active ingredients for enhanced disease control. [, ]
Q13: What is the historical context of Enestroburin development?
A17: Enestroburin, like other strobilurin fungicides, was developed based on naturally occurring compounds with antifungal properties. [] The discovery and development of strobilurin fungicides represent a significant milestone in agricultural chemistry, providing effective tools for disease management.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)




![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)
